Benzo[g]pteridine, riboflavin deriv., commonly known as riboflavin or vitamin B2, is a water-soluble vitamin essential for various biological functions. Riboflavin is classified as a flavin, which is a group of organic compounds characterized by the presence of a flavin moiety (7,8-dimethyl-benzo[g]pteridine-2,4-dione) that contributes to its biochemical roles. It plays a crucial role in energy metabolism and is involved in the formation of two major coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) .
Riboflavin is found naturally in food sources such as dairy products, eggs, green leafy vegetables, and meat. It is also available as a dietary supplement. In terms of chemical classification, riboflavin belongs to the kingdom of organic compounds, specifically falling under the super class of organoheterocyclic compounds and classified further as pteridines and derivatives. Its direct parent compound is flavins, which are known for their yellow pigmentation and essential biological functions .
The synthesis of riboflavin derivatives typically involves the condensation of 1,2-diaminobenzene derivatives with alloxane. This reaction can be performed under acidic conditions to yield tricyclic riboflavins directly. A notable method utilizes flow hydrogenation systems to produce the necessary 1,2-diaminobenzene substrates from more readily available 2-nitroaniline starting materials. This approach enhances efficiency while addressing the instability and limited availability of some intermediates .
In laboratory settings, riboflavin can also be synthesized through enzymatic pathways involving riboflavin synthase and riboflavin kinase, which catalyze the conversion of precursors into riboflavin through specific biochemical reactions .
Riboflavin has a complex molecular structure characterized by its tricyclic isoalloxazine ring system attached to a ribityl side chain. The chemical formula for riboflavin is , with a molar mass of approximately 376.369 g/mol. The structural representation includes:
CC1=C(C)C=C2N(C[C@H](O)[C@H](O)[C@H](O)CO)C3=NC(=O)NC(=O)C3=NC2=C1
The structure consists of a fused bicyclic system that contributes to its biological activity.
Riboflavin participates in several biochemical reactions crucial for cellular metabolism. Key reactions include:
These reactions illustrate the central role of riboflavin in energy metabolism and coenzyme function .
Riboflavin acts primarily through its derivatives FMN and FAD, which serve as cofactors for various flavoproteins involved in redox reactions. These coenzymes facilitate the transfer of electrons in metabolic pathways such as:
The mechanism involves the reversible conversion between riboflavin, FMN, and FAD, regulated by specific enzymes that ensure metabolic balance within cells .
Riboflavin exhibits several notable physical and chemical properties:
These properties contribute to its functionality as a vitamin and coenzyme in biological systems .
Riboflavin has significant applications in various fields:
Research continues into its potential benefits in health supplementation and disease prevention .
The biosynthesis of riboflavin (7,8-dimethyl-10-(1′-d-ribityl)isoalloxazine), a benzo[g]pteridine derivative, occurs via evolutionarily conserved pathways in microorganisms. In the bacterium Bacillus subtilis, the rib operon (ribGBAHT) encodes five enzymes that catalyze a seven-step conversion of GTP and ribulose-5-phosphate (Ribu5P) to riboflavin. The operon includes ribD (GTP cyclohydrolase II/deaminase/reductase), ribE (riboflavin synthase), ribA (GTP cyclohydrolase II), ribH (lumazine synthase), and ribT (function unknown but enhances yield) [4] [10].
Conversely, the filamentous fungus Ashbya gossypii employs a bifunctional pathway where genes RIB1 (GTP cyclohydrolase II), RIB2 (deaminase), RIB3 (reductase), RIB4 (DHBP synthase), RIB5 (lumazine synthase), and RIB7 (riboflavin synthase) are scattered across the genome. A. gossypii naturally overproduces riboflavin during sporulation (up to 20 g/L), driven by mycelial autolysis that releases intracellular riboflavin into the medium. This organism utilizes carbon overflow metabolism, redirecting glycolytic flux toward pentose phosphate intermediates when glucose is abundant [3] [7].
Table 1: Core Enzymes in Riboflavin Biosynthesis
Organism | Gene | Enzyme Function | Catalytic Role |
---|---|---|---|
Bacillus subtilis | ribA | GTP cyclohydrolase II | Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate |
Bacillus subtilis | ribD | Pyrimidine deaminase/reductase | Forms 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate |
Ashbya gossypii | RIB4 | 3,4-dihydroxy-2-butanone-4-phosphate synthase | Converts Ribu5P to DHBP |
Both | ribH/RIB5 | Lumazine synthase | Condenses DHBP and pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine |
Both | ribE/RIB7 | Riboflavin synthase | Dismutates lumazine to riboflavin and pyrimidinedione |
Riboflavin biosynthesis initiates from two primary precursors: guanosine triphosphate (GTP) and ribulose-5-phosphate (Ribu5P). GTP provides the pteridine ring through GTP cyclohydrolase II (EC 3.5.4.25), which hydrolytically opens GTP’s imidazole ring to form 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate. Subsequent deamination (via ribD) yields 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate, followed by reduction to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [5] [10].
Concurrently, Ribu5P undergoes skeletal rearrangement catalyzed by DHBP synthase (ribB in bacteria, RIB4 in yeast). This Mg²⁺-dependent enzyme converts Ribu5P to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP), releasing formate and water. The ribityl side chain of riboflavin originates from DHBP’s four-carbon backbone. The final condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP by lumazine synthase forms 6,7-dimethyl-8-ribityllumazine, which riboflavin synthase dismutates into riboflavin and a pyrimidinedione molecule (recycled) [1] [7] [10].
FMN Riboswitches in Bacteria
In Bacillus subtilis, the rib operon is regulated by an FMN-dependent riboswitch embedded in its 5′-untranslated region (5′-UTR). This RFN element acts as a high-affinity aptamer for flavin mononucleotide (FMN; Kd ≈ 5 nM). Upon FMN binding, the riboswitch undergoes conformational selection, forming an intrinsic terminator hairpin that halts transcription prematurely. This prevents riboflavin overproduction when FMN (the phosphorylated form) is abundant. Structural studies (e.g., Fusobacterium nucleatum FMN riboswitch, PDB: 2YIE) reveal FMN binds within a conserved purine-rich core, stabilizing junctions critical for terminator formation [4] [9].
Iron-Mediated Regulation in Yeasts
In contrast, flavinogenic yeasts like Candida famata lack FMN riboswitches. Instead, riboflavin biosynthesis is repressed by iron ions (Fe²⁺/Fe³⁺) through the transcription factor SEF1. Under iron-replete conditions, SEF1 binds promoters of RIB genes, inhibiting expression. Iron limitation derepresses biosynthesis, enabling riboflavin overproduction. This mechanism links riboflavin metabolism to oxidative stress response, as riboflavin-derived cofactors protect against iron-induced reactive oxygen species [1] [3] [7].
Genomic Modifications
Industrial strains employ multi-copy integration of riboflavin genes. In Bacillus subtilis, deletion of the native rib operon and insertion of recombinant operons (e.g., from Bacillus amyloliquefaciens) under strong promoters (P₁, P₂) boost flux. Strains like GMBSu01–04 harbor four recombinant plasmids carrying rib genes and antibiotic markers (e.g., chloramphenicol acetyltransferase). This amplifies gene dosage 10–25 fold, yielding >15 g/L riboflavin [2] [5].
Precursor Pool Optimization
Enhancing GTP and Ribu5P availability is critical:
Regulatory Bypass
In Candida famata, iron-insensitive mutants of SEF1 permit constitutive riboflavin synthesis. Ashbya gossypii strains are engineered to express RIB genes during growth (not just sporulation), extending production phases [3] [7].
Table 2: Metabolic Engineering Targets in Riboflavin Producers
Strategy | Host | Genetic Modification | Titer Increase |
---|---|---|---|
Operon amplification | B. subtilis | 4 recombinant plasmids with rib operon + cat | 25-fold vs. wild-type |
GTP enhancement | B. subtilis | purF overexpression + purine pathway deregulation | 40% higher yield |
Iron-regulatory knockout | C. famata | SEF1 truncation | 12 g/L vs. 0.5 g/L |
Growth-phase expression | A. gossypii | RIB1-7 under constitutive TEF promoter | 18 g/L vs. 12 g/L |
Compounds Mentioned:
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